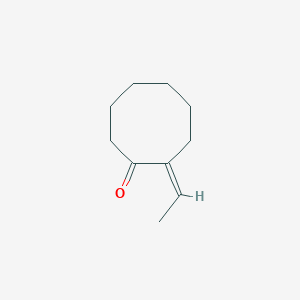
(2Z)-2-Ethylidenecyclooctan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-Ethylidenecyclooctan-1-one is an organic compound characterized by a cyclooctane ring with an ethylidene group at the second position and a ketone functional group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-Ethylidenecyclooctan-1-one typically involves the following steps:
Formation of the Cyclooctane Ring: The cyclooctane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethylidene Group: The ethylidene group can be introduced via an aldol condensation reaction using an aldehyde and a ketone.
Formation of the Ketone Functional Group: The ketone functional group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-Ethylidenecyclooctan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethylidene group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-2-Ethylidenecyclooctan-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-Ethylidenecyclooctan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through specific pathways, which may include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Cyclooctanone: A similar compound with a cyclooctane ring and a ketone group but lacking the ethylidene group.
2-Ethylidenecyclohexanone: A compound with a similar structure but a smaller ring size.
Uniqueness
(2Z)-2-Ethylidenecyclooctan-1-one is unique due to its specific ring size and the presence of both an ethylidene group and a ketone functional group. This combination of features imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2Z)-2-ethylidenecyclooctan-1-one |
InChI |
InChI=1S/C10H16O/c1-2-9-7-5-3-4-6-8-10(9)11/h2H,3-8H2,1H3/b9-2- |
InChI Key |
PVKACQKEJXECPN-MBXJOHMKSA-N |
Isomeric SMILES |
C/C=C\1/CCCCCCC1=O |
Canonical SMILES |
CC=C1CCCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















